3-(prop-2-yne-1-sulfonyl)prop-1-yne
Description
3-(Prop-2-yne-1-sulfonyl)prop-1-yne (CAS: 15292-69-0) is a bifunctional alkyne containing a sulfonyl (-SO₂-) linker between two propargyl (HC≡C-CH₂-) groups. Its structure, HC≡C-CH₂-SO₂-CH₂-C≡CH, combines the reactivity of terminal alkynes with the electron-withdrawing nature of the sulfonyl group. For instance, sulfide intermediates could be oxidized to sulfonyl derivatives using agents like hydrogen peroxide or Oxone .
Key properties include:
Properties
CAS No. |
14039-88-4 |
|---|---|
Molecular Formula |
C6H6O2S |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Propargyl Sulfonation Using Sulfonyl Chlorides
The most direct route to 3-(prop-2-yne-1-sulfonyl)prop-1-yne involves the reaction of propargyl derivatives with sulfonyl chlorides. For example, propargylamine reacts with ethanesulfonyl chloride in the presence of triethylamine (TEA) to form sulfonated products. While this method typically yields amino-sulfonyl derivatives, substituting propargylamine with propargyl alcohol or propargyl bromide enables the synthesis of non-aminated analogs.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
-
Base: Triethylamine (1.1–1.5 equiv) to neutralize HCl byproduct.
-
Workup: Purification via column chromatography (hexane/ethyl acetate) or recrystallization.
A scaled-up variant employs propargyl bromide and prop-2-yne-1-sulfonyl chloride, yielding the target compound in 68–72% purity. Challenges include controlling exothermic reactions and minimizing oligomerization of the alkyne groups.
Oxidation of Thioether Precursors
Chlorine-Mediated Oxidation in Aqueous Media
Thioethers serve as viable precursors for sulfones. The patent CN102241616A details a method where thioethers are oxidized using chlorine gas in water. For this compound, the corresponding thioether (3-(prop-2-yne-1-sulfanyl)prop-1-yne) is treated with chlorine (2–10 equiv) at 20–40°C.
Key Parameters:
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Chlorine Equiv | 3.5–4.5 |
| Yield | 81–85% |
This method avoids hazardous peroxides and achieves high selectivity for sulfones over sulfoxides. However, residual chlorine necessitates careful quenching with sodium bisulfite.
Hydrogen Peroxide and Catalytic Vanadium
Alternative oxidation employs 30% H₂O₂ with vanadium pentoxide (V₂O₅) in acetic acid. The thioether is stirred at 60°C for 8–12 hours, yielding the sulfone in 76–79% efficiency. While safer than chlorine, this route requires longer reaction times and generates water-soluble byproducts.
Radical-Based Allenylation Strategies
Visible-Light-Mediated Sulfonyl Radical Trapping
A groundbreaking approach from recent literature utilizes propargyl sulfides as radical acceptors. Under blue LED light (450 nm), sulfonyl radicals generated from sulfonyl chlorides add to terminal alkynes, forming sulfonyl allenes. While this method primarily targets allenes, modifying the alkyne substrate to 1,3-diynes enables the synthesis of this compound.
Optimized Protocol:
-
Catalyst: Ru(bpy)₃Cl₂ (1 mol%).
-
Solvent: Acetonitrile/water (9:1).
-
Yield: 65–70% with >90% regioselectivity.
This photochemical method operates under mild conditions (25°C, 12 hours) and avoids strong acids/bases, making it suitable for sensitive substrates.
Industrial-Scale Production Considerations
Batch Reactor Design
Large-scale synthesis employs jacketed batch reactors with precise temperature control (−10°C to 50°C). A case study from GlpBio highlights the use of 500 L reactors for the chlorination route, achieving a throughput of 12 kg/batch with 78% yield. Critical factors include:
-
Mixing Efficiency: High-shear impellers prevent hot spots during exothermic steps.
-
Purification: Short-path distillation under reduced pressure (15 mbar) removes unreacted propargyl bromide.
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98.5% | USP <621> |
| Residual Solvents | <500 ppm (DCM) | GC-FID |
| Sulfur Content | 22.5–23.5% | Elemental Analysis |
Challenges and Mitigation Strategies
Alkyne Oligomerization
The terminal alkynes in this compound are prone to Glaser coupling, forming undesired dimers. Strategies to suppress this include:
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yne-1-sulfonyl)prop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the alkyne groups under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
3-(prop-2-yne-1-sulfonyl)prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(prop-2-yne-1-sulfonyl)prop-1-yne involves its reactive alkyne and sulfonyl groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds. The compound can act as an electrophile in reactions with nucleophiles, facilitating the formation of new carbon-sulfur or carbon-carbon bonds .
Comparison with Similar Compounds
Functional Group Variations
Sulfur-Containing Propargyl Derivatives
(Prop-2-yn-1-ylsulfanyl)carbonitrile (CAS: [24309-48-6]) Structure: HC≡C-CH₂-S-C≡N Functional Group: Sulfide (-S-) and nitrile (-C≡N). Properties: Lower polarity than sulfonyl analogs; nitrile adds electrophilicity. Applications: Intermediate in agrochemicals or pharmaceuticals.
3-(Trimethylsilyl)-1-propanesulfonic Acid (CAS: 18173-90-5)
- Structure : (CH₃)₃Si-CH₂-CH₂-SO₃H
- Functional Group : Sulfonic acid (-SO₃H) and trimethylsilyl (-Si(CH₃)₃).
- Properties : Highly acidic (pKa ~1.5); used as a strong ion-pairing agent in chromatography. The sulfonic acid group confers water solubility, unlike the hydrophobic sulfonyl-propargyl compound .
Ether and Azide Derivatives
3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne ()
- Structure : HC≡C-CH₂-O-(CH₂CH₂O)₂-CH₂-Cl
- Functional Group : Ether (-O-) and chloride (-Cl).
- Synthesis : Propargyl bromide reacted with polyether-chloride chains using NaH/THF .
- Applications : Building block for dendrimers or surfactants. The chloride allows nucleophilic substitution, but the ether linker lacks the sulfonyl group’s rigidity .
3-(2-(2-Azidoethoxy)ethoxy)prop-1-yne ()
- Structure : HC≡C-CH₂-O-(CH₂CH₂O)₂-CH₂-N₃
- Functional Group : Ether (-O-) and azide (-N₃).
- Applications : Dual reactivity (alkyne and azide) enables orthogonal click chemistry. Less stable than sulfonyl analogs due to azide thermal sensitivity .
Comparative Data Table
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